molecular formula C17H16ClN3S B2886251 5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 380346-21-4

5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2886251
CAS No.: 380346-21-4
M. Wt: 329.85
InChI Key: CZMIBAZISYHUNL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative featuring a 4-chlorophenyl group at position 5 and a 2-isopropylphenyl substituent at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including enzyme inhibition and antimicrobial properties. The 4-chlorophenyl moiety contributes electron-withdrawing effects, and the bulky 2-isopropylphenyl group may influence steric interactions in biological targets .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(2-propan-2-ylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3S/c1-11(2)14-5-3-4-6-15(14)21-16(19-20-17(21)22)12-7-9-13(18)10-8-12/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMIBAZISYHUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole derivative with notable biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer, antifungal, and antibacterial research. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity.

The compound's molecular formula is C21H22ClN3OSC_{21}H_{22}ClN_3OS with a molecular weight of 415.9 g/mol. Its structure includes a triazole ring and thiol group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H22ClN3OS
Molecular Weight415.9 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various triazole compounds against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. The results showed that compounds similar to this compound had IC50 values indicating potent cytotoxicity against these cancer cell lines .

Antifungal Activity

The compound has also been tested for antifungal properties. In vitro studies demonstrated effectiveness against various fungal strains such as Candida albicans. The mechanism of action is believed to involve disruption of fungal cell membrane integrity, leading to cell death .

Antibacterial Activity

In terms of antibacterial activity, the compound showed promising results against both Gram-positive and Gram-negative bacteria. Specific studies highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with mechanisms involving inhibition of bacterial cell wall synthesis and enzyme activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes involved in cellular processes, inhibiting their activity.
  • Cellular Pathway Interference : The compound may disrupt signaling pathways critical for cancer cell proliferation and survival.

Case Studies

  • Cytotoxicity Against MCF7 Cells : A study reported that the compound exhibited an IC50 value of 15 µM against MCF7 cells, indicating significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Antifungal Efficacy : Another investigation revealed that this compound inhibited the growth of Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparison with Similar Compounds

Structural and Functional Analogues

Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol)
  • Structure : Lacks the 2-isopropylphenyl group at position 3.
  • Activity: Inhibits YUC flavin monooxygenases in auxin biosynthesis, critical for plant growth regulation .
  • However, the target compound’s isopropyl group may improve membrane permeability due to increased lipophilicity.
4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol ()
  • Structure: Features an amino (-NH2) group at position 4 instead of the 2-isopropylphenyl.
  • Activity: Demonstrates antimicrobial properties, likely due to the nucleophilic amino group interacting with bacterial targets .
  • Comparison: The amino group enhances hydrogen-bonding capacity, whereas the isopropylphenyl group in the target compound may prioritize hydrophobic interactions.
4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-Chlorophenyl)Hydrazinyl]-4H-1,2,4-Triazole-3-Thiol ()
  • Structure: Incorporates a cyclopentenylamino group and a hydrazinyl-linked 4-chlorophenyl moiety.
  • Activity : Potent inhibitor of MERS-CoV helicase (nsp13), with IC50 values in the micromolar range .
  • Comparison : The hydrazine linker and cyclic amine enhance antiviral activity, whereas the target compound’s isopropyl group may limit specificity for viral targets but improve pharmacokinetic properties.
5-(4-Nitrophenyl)-4-((4-Phenoxybenzylidene)Amino)-4H-1,2,4-Triazole-3-Thiol ()
  • Structure : Substitutes 4-chlorophenyl with 4-nitrophenyl and includes a Schiff base (benzylidene) group.
  • Comparison : The nitro group increases polarity, reducing cell permeability compared to the chloro-substituted target compound.

Comparative Data Table

Compound Name Key Substituents Biological Activity Key Reference
Target Compound 4-(2-isopropylphenyl), 5-(4-chlorophenyl) Potential enzyme inhibition
Yucasin 5-(4-chlorophenyl) YUC protein inhibition (auxin pathway)
4-Amino derivative () 4-amino, 5-(4-chlorophenyl) Antimicrobial
MERS-CoV inhibitor () Cyclopentenylamino, hydrazinyl-4-chlorophenyl Antiviral (MERS-CoV helicase)
Nitrophenyl-Schiff base () 5-(4-nitrophenyl), benzylidene Fluorescence applications

Key Structural-Activity Relationships (SAR)

Electron-Withdrawing Groups : Chloro and nitro substituents enhance binding to electron-rich enzyme active sites (e.g., Yucasin’s 4-chlorophenyl vs. nitrophenyl in ) .

Steric Effects: Bulky groups like 2-isopropylphenyl (target compound) or cyclopentenylamino () modulate selectivity by restricting access to certain targets.

Hydrogen-Bonding Capacity: Amino or hydrazine groups () improve interactions with polar residues in enzymes or receptors.

Q & A

Basic: What are the standard synthetic routes for 5-(4-chlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol, and how is the product characterized?

Answer:
The compound is typically synthesized via multi-step alkylation and condensation reactions. A common approach involves:

  • Step 1: Formation of the triazole-thiol core through cyclization of thiocarbazide intermediates under acidic conditions.
  • Step 2: Introduction of the 4-chlorophenyl and 2-isopropylphenyl substituents via nucleophilic substitution or Suzuki coupling.
  • Step 3: Purification using column chromatography or recrystallization.

Characterization:

  • ¹H-NMR confirms proton environments, particularly aromatic protons and thiol (-SH) groups.
  • LC-MS validates molecular weight and purity (>95%).
  • Elemental analysis ensures stoichiometric consistency .

Basic: Which spectroscopic methods are most effective for confirming the structure of this triazole derivative?

Answer:

  • ¹H-NMR spectroscopy resolves aromatic protons (δ 7.2–8.1 ppm) and alkyl groups (e.g., isopropyl protons at δ 1.2–1.4 ppm).
  • FT-IR identifies the thiol (-SH) stretch (~2550 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹).
  • High-resolution mass spectrometry (HR-MS) confirms the molecular formula (e.g., [M+H]⁺ at m/z 356.08) .

Advanced: How can reaction conditions be optimized to enhance the yield of S-alkyl derivatives during synthesis?

Answer:

  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yields (>80%) by enhancing energy transfer .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures aid in precipitation.
  • Catalysts: Use phase-transfer catalysts (e.g., TBAB) to accelerate alkylation with halogenated alkanes .

Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar triazole derivatives?

Answer:

  • Comparative molecular docking: Screen against multiple protein targets (e.g., enzymes vs. receptors) to identify specificity. For example, highlights ATPase inhibition (IC₅₀ = 0.47 µmol L⁻¹) for antiviral activity .
  • ADME profiling: Use tools like SwissADME to assess bioavailability differences caused by substituents (e.g., logP variations from chlorophenyl groups) .
  • Dose-response assays: Validate activity thresholds across cell lines (e.g., MIC values for antimicrobial activity) .

Advanced: How can molecular docking studies predict interaction mechanisms with biological targets?

Answer:

  • Target selection: Prioritize enzymes with known triazole interactions (e.g., MERS-CoV helicase, PDB: 5WWP) .
  • Docking software: Use AutoDock Vina or Schrödinger Maestro.
  • Validation: Correlate docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values. For example, identified hydrogen bonding with Glu536 as critical for helicase inhibition .

Basic: What are key considerations in selecting alkylating agents for modifying the thiol group?

Answer:

  • Reactivity: Halogenated alkanes (e.g., bromoethane) react efficiently under basic conditions.
  • Steric hindrance: Bulky groups (e.g., 2-isopropyl) require longer reaction times or elevated temperatures.
  • Solubility: Ensure compatibility between the alkylating agent and solvent (e.g., ethanol for hydrophilic substrates) .

Advanced: How do structural modifications influence pharmacokinetic properties?

Answer:

  • Lipophilicity: Chlorophenyl groups increase logP, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability: Electron-withdrawing substituents (e.g., Cl) slow CYP450-mediated oxidation.
  • In silico tools: Use pkCSM to predict absorption (%HIA >80%) and toxicity (e.g., hERG inhibition risk) .

Basic: Which in vitro assays evaluate antimicrobial potential?

Answer:

  • Broth microdilution: Determine minimum inhibitory concentration (MIC) against S. aureus or E. coli .
  • Agar diffusion: Measure zone of inhibition (ZOI) to compare potency with standard antibiotics.
  • Time-kill assays: Assess bactericidal vs. bacteriostatic effects .

Advanced: How do substituents influence reactivity in nucleophilic substitutions?

Answer:

  • Electronic effects: Electron-withdrawing groups (e.g., Cl) activate the triazole ring for attack. Hammett σ values quantify this (e.g., σ = +0.23 for 4-Cl) .
  • Steric effects: Bulky 2-isopropylphenyl groups may hinder access to reactive sites, requiring higher temperatures (e.g., 80°C) .

Advanced: What methodologies characterize degradation products under stress conditions?

Answer:

  • Forced degradation: Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions.
  • HPLC-MS/MS: Identify degradation products (e.g., sulfoxide derivatives at m/z 372.10) .
  • Kinetic studies: Calculate degradation rate constants (k) at varying temperatures to predict shelf life .

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